![molecular formula C16H17F2N3O3 B3014878 Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate CAS No. 1181530-36-8](/img/structure/B3014878.png)
Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the benzoate core: The starting material, 2,4-difluorobenzoic acid, is esterified using methanol and a suitable acid catalyst to form methyl 2,4-difluorobenzoate.
Introduction of the amino group: The ester is then subjected to a nucleophilic substitution reaction with an appropriate amine, such as 1-cyanocyclopentylamine, under controlled conditions to introduce the amino group.
Carbamoylation: The resulting intermediate is further reacted with a carbamoylating agent, such as isocyanate, to form the carbamoyl group.
Final coupling: The final step involves coupling the carbamoyl intermediate with a methylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mécanisme D'action
The mechanism of action of Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-difluorobenzoate: A simpler analog without the amino and carbamoyl groups.
1-Cyanocyclopentylamine: A precursor used in the synthesis of the target compound.
Methyl 5-amino-2,4-difluorobenzoate: A related compound with an amino group instead of the carbamoyl group.
Uniqueness
Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the carbamoyl and amino groups provides opportunities for further functionalization and derivatization, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
methyl 5-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-24-15(23)10-6-13(12(18)7-11(10)17)20-8-14(22)21-16(9-19)4-2-3-5-16/h6-7,20H,2-5,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEPTNGPUZRDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


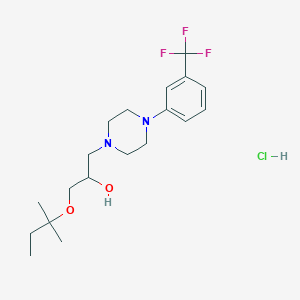
![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)
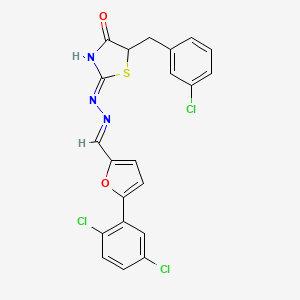
![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)
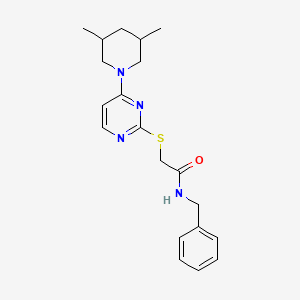

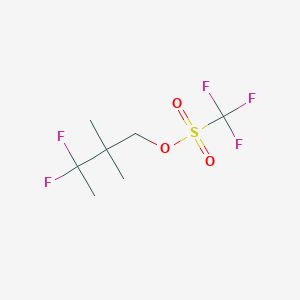
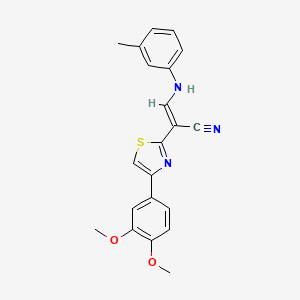
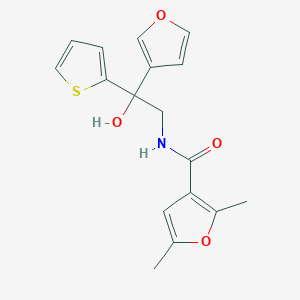
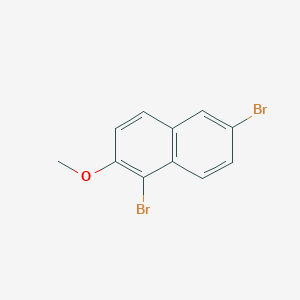
![N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B3014818.png)
